molecular formula C9H9BrO2 B3335199 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde CAS No. 108373-08-6

3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde

Cat. No.: B3335199
CAS No.: 108373-08-6
M. Wt: 229.07 g/mol
InChI Key: YZLWQJGFSUADDC-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde is an organic compound with the molecular formula C(_9)H(_9)BrO(_2) It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde typically involves the bromination of 6-hydroxy-2,5-dimethyl-benzaldehyde. The process can be summarized as follows:

    Starting Material: 6-Hydroxy-2,5-dimethyl-benzaldehyde.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-6-hydroxy-2,5-dimethyl-benzoic acid.

    Reduction: 3-Bromo-6-hydroxy-2,5-dimethyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,5-dimethyl-benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and applications.

    6-Hydroxy-2,5-dimethyl-benzaldehyde:

    3-Bromo-6-methoxy-2,5-dimethyl-benzaldehyde: The methoxy group can alter the compound’s electronic properties and reactivity.

Uniqueness

3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-8(10)6(2)7(4-11)9(5)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLWQJGFSUADDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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